Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]-
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Overview
Description
Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- is a complex organic compound that belongs to the class of phenols and triazines This compound is characterized by the presence of a phenol group and a triazine ring, which are connected through an aminoethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- typically involves the condensation of cyanuric chloride with aniline . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as sodium carbonate, to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted phenol and triazine derivatives.
Scientific Research Applications
Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it has been shown to exhibit binding affinity to SARS-CoV-2 proteins, potentially inhibiting their function . The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- can be compared with other similar compounds, such as:
Phenol, 4-[2-[[4-chloro-6-(4-bromo-phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]-: This compound has a bromine atom instead of a phenyl group, which can affect its reactivity and applications.
Phenol, 4-[2-[[4-chloro-6-(4-methoxy-phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]-:
These comparisons highlight the uniqueness of Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- in terms of its structure and applications.
Properties
CAS No. |
189249-70-5 |
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Molecular Formula |
C17H16ClN5O |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
4-[2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]ethyl]phenol |
InChI |
InChI=1S/C17H16ClN5O/c18-15-21-16(19-11-10-12-6-8-14(24)9-7-12)23-17(22-15)20-13-4-2-1-3-5-13/h1-9,24H,10-11H2,(H2,19,20,21,22,23) |
InChI Key |
GKVQNYVZZKUCTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCC3=CC=C(C=C3)O)Cl |
Origin of Product |
United States |
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